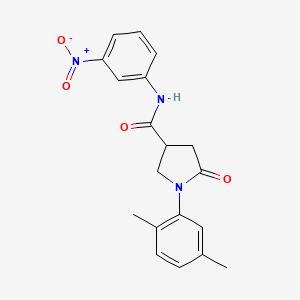![molecular formula C19H23FN2 B4894226 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine, also known as FPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPI is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been studied for its potential use in the treatment of various diseases, including depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves its binding to serotonin and dopamine receptors. This compound acts as a partial agonist at both receptors, which means that it can activate the receptors to a certain extent but not fully. This leads to the modulation of the neurotransmitter signaling pathways, which can result in changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects, which can be beneficial for the treatment of anxiety and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine is its high affinity for serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine. One of the future directions is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more potent and selective this compound analogs can lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves the reaction of 1-(2-bromoethyl)-2-fluorobenzene with phenylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura reaction. This reaction is widely used for the synthesis of aryl-aryl bonds and is known for its high efficiency and selectivity.
Scientific Research Applications
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In the field of neuroscience, this compound has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. Studies have shown that this compound has an affinity for serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood and behavior.
properties
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-16(15-17-7-5-6-10-19(17)20)21-11-13-22(14-12-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNJCULOIZPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)
![methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate](/img/structure/B4894206.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)

![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)
![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)